

# In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5

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## Compound of Interest

Compound Name: **Bis-(N,N'-carboxyl-PEG4)-Cy5**

Cat. No.: **B1192363**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to **Bis-(N,N'-carboxyl-PEG4)-Cy5**, a bifunctional fluorescent linker critical in the field of bioconjugation and targeted protein degradation.

## Core Properties and Quantitative Data

**Bis-(N,N'-carboxyl-PEG4)-Cy5** is a specialized chemical compound featuring a cyanine 5 (Cy5) fluorophore attached to two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid group. This structure imparts both fluorescence for detection and reactive handles for covalent conjugation. The hydrophilic PEG4 spacers enhance solubility in aqueous environments, a crucial factor for biological applications.

The key quantitative data for **Bis-(N,N'-carboxyl-PEG4)-Cy5** are summarized in the table below:

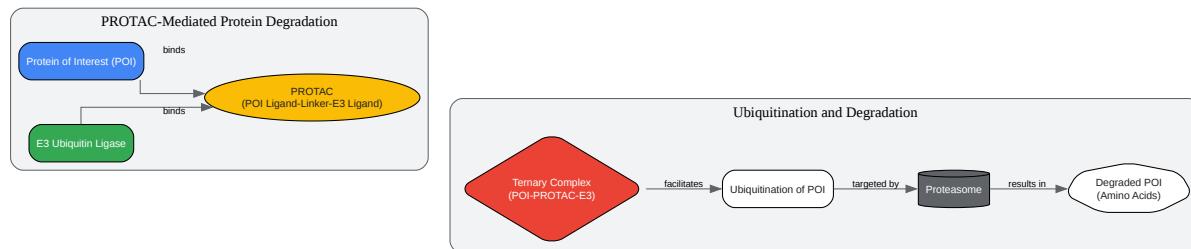
| Property                                     | Value  | Reference(s)                            |
|--|--|---|
| Molecular Weight (MW)                        | 887.5 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Chemical Formula                             | C47H67CIN2O12                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number                                   | 2107273-44-7                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Purity                                       | ≥98%   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Excitation Maximum ( $\lambda_{\text{ex}}$ ) | 649 nm   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Emission Maximum ( $\lambda_{\text{em}}$ )   | 667 nm   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Extinction Coefficient                       | 170,000 M <sup>-1</sup> cm <sup>-1</sup> at 649 nm | <a href="#">[1]</a> <a href="#">[2]</a> |
| Solubility                                   | Water, DMSO, DMF, DCM                              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Storage Conditions                           | -20°C  | <a href="#">[1]</a> <a href="#">[2]</a> |

## Primary Application: Linker for Proteolysis-Targeting Chimeras (PROTACs)

A primary application of **Bis-(N,N'-carboxyl-PEG4)-Cy5** is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[\[3\]](#)[\[4\]](#)[\[5\]](#) PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[\[1\]](#)[\[3\]](#)[\[6\]](#)

The linker component of a PROTAC is critical as it influences the molecule's solubility, cell permeability, and the spatial orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex.[\[1\]](#)[\[7\]](#) PEG linkers, such as the one in **Bis-(N,N'-carboxyl-PEG4)-Cy5**, are favored for their hydrophilicity, flexibility, and biocompatibility, which can improve the pharmacokinetic properties of the resulting PROTAC.[\[1\]](#)[\[6\]](#) The terminal carboxyl groups on this molecule serve as attachment points for ligands that bind to the POI and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.



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PROTAC-mediated protein degradation pathway.

## Experimental Protocols: Bioconjugation via Amide Bond Formation

The terminal carboxylic acid groups of **Bis-(N,N'-carboxyl-PEG4)-Cy5** are typically reacted with primary amine groups on a target molecule (e.g., a POI ligand, an E3 ligase ligand, or an antibody) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The two-step protocol is generally preferred to prevent self-conjugation of molecules that contain both carboxyl and amine groups.[10] First, the carboxyl groups on the linker are activated with EDC and NHS to form a more stable NHS ester. After removing excess activating agents, the amine-containing molecule is added to form the amide bond.[10][11]

### General Two-Step EDC/NHS Coupling Protocol

This protocol provides a general framework for conjugating **Bis-(N,N'-carboxyl-PEG4)-Cy5** to an amine-containing molecule. Optimization may be required for specific applications.

## Materials:

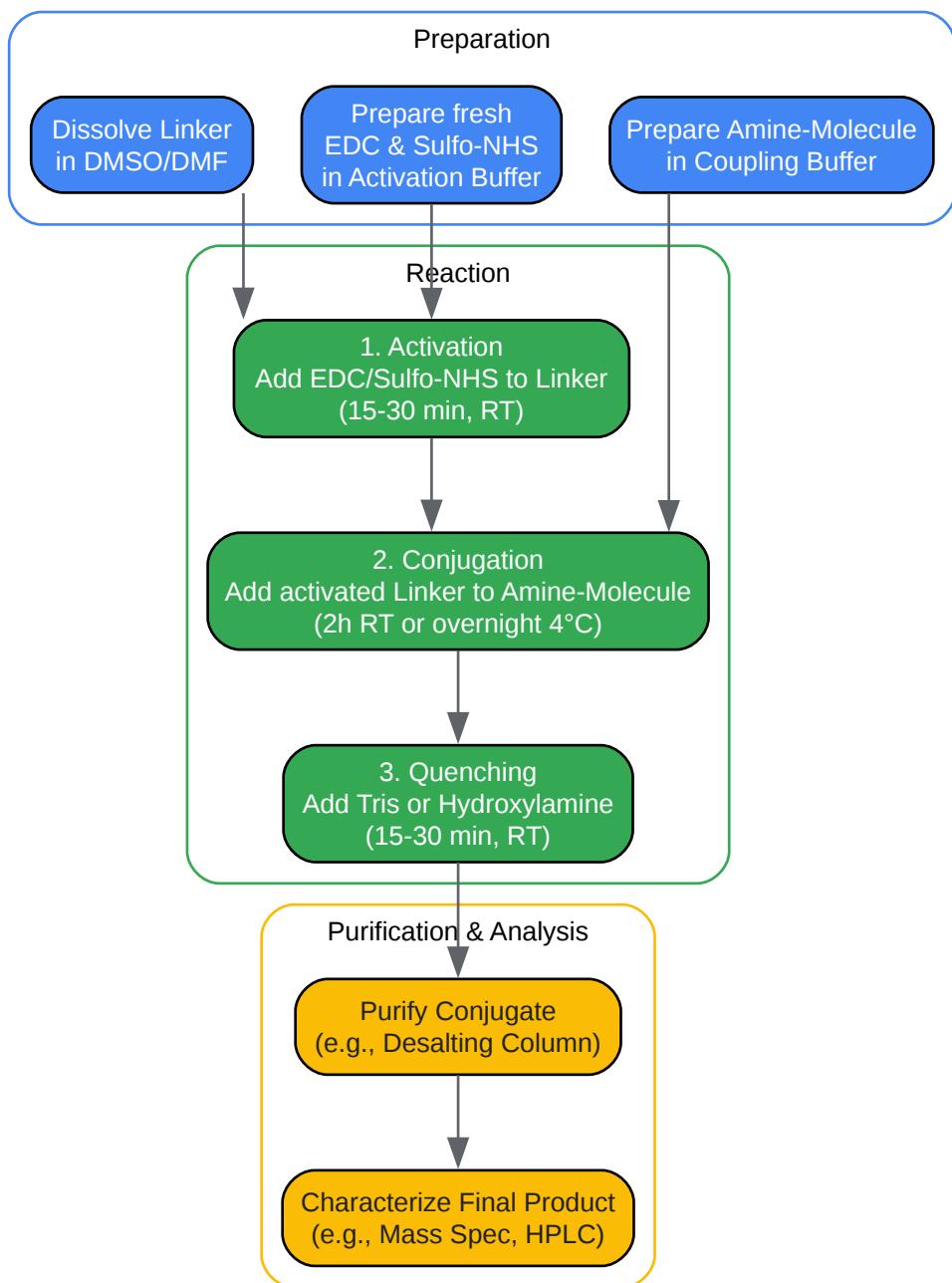
- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- Amine-containing molecule (e.g., protein, peptide, small molecule ligand)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8][10]
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Anhydrous DMSO or DMF for initial dissolution of the linker
- Desalting column or appropriate chromatography system for purification

## Procedure:

- Reagent Preparation:
  - Dissolve **Bis-(N,N'-carboxyl-PEG4)-Cy5** in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
  - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL or ~50 mM) and Sulfo-NHS (e.g., 20 mg/mL or ~90 mM) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]
- Activation of Carboxyl Groups:
  - Dilute the **Bis-(N,N'-carboxyl-PEG4)-Cy5** stock solution in Activation Buffer.
  - Add EDC and Sulfo-NHS to the linker solution. A molar excess (typically 2-10 fold) of EDC and Sulfo-NHS over the linker is recommended.
  - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]

- Conjugation to Amine-Containing Molecule:
  - Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is a protein, ensure it has been buffer-exchanged to remove any buffers containing primary amines (like Tris).
  - Add the activated linker solution to the amine-containing molecule solution.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
- Quenching the Reaction:
  - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[9]
  - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
  - Purify the resulting conjugate using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or reverse-phase chromatography) to remove excess reagents and unreacted molecules.

The following diagram outlines the experimental workflow for this bioconjugation protocol.



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Experimental workflow for EDC/NHS bioconjugation.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 5. [amsbio.com](http://amsbio.com) [amsbio.com]
- 6. [precisepeg.com](http://precisepeg.com) [precisepeg.com]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [[thermofisher.com](http://thermofisher.com)]
- 9. [info.gbiosciences.com](http://info.gbiosciences.com) [info.gbiosciences.com]
- 10. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [[echobiosystems.com](http://echobiosystems.com)]
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